2-Hydroxy-1,3,4-trimethoxyanthraquinone

Redox Chemistry Cytotoxicity Structure-Activity Relationship

2-Hydroxy-1,3,4-trimethoxyanthraquinone (CAS 94099-63-5, MW 314.29 g/mol) is a naturally occurring anthraquinone derivative isolated from Cinchona ledgeriana. This compound belongs to the class of hydroxyanthraquinones and is characterized by a hydroxyl group at position 2 and methoxy groups at positions 1, 3, and 4 of the anthraquinone core.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
Cat. No. B12393948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1,3,4-trimethoxyanthraquinone
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC)O
InChIInChI=1S/C17H14O6/c1-21-15-10-11(16(22-2)17(23-3)14(15)20)13(19)9-7-5-4-6-8(9)12(10)18/h4-7,20H,1-3H3
InChIKeyGNDKMLNOKPZDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1,3,4-trimethoxyanthraquinone: Natural Anthraquinone Derivative for Research and Development


2-Hydroxy-1,3,4-trimethoxyanthraquinone (CAS 94099-63-5, MW 314.29 g/mol) is a naturally occurring anthraquinone derivative isolated from Cinchona ledgeriana . This compound belongs to the class of hydroxyanthraquinones and is characterized by a hydroxyl group at position 2 and methoxy groups at positions 1, 3, and 4 of the anthraquinone core [1]. It serves as a valuable reference standard for natural product chemistry and a starting point for the design of novel bioactive molecules.

The Risks of Substituting 2-Hydroxy-1,3,4-trimethoxyanthraquinone with Other Anthraquinones


Substitution of 2-Hydroxy-1,3,4-trimethoxyanthraquinone with structurally similar anthraquinones, such as 1,3-dihydroxy-4-methoxyanthraquinone or 2,5-dihydroxy-1,3,4-trimethoxyanthraquinone, can lead to significantly altered physicochemical properties and biological activity. For instance, the presence of an additional hydroxyl group in 2,5-dihydroxy-1,3,4-trimethoxyanthraquinone (C17H14O7, MW 330.29 g/mol) increases its topological polar surface area (TPSA) to 102.00 Ų, compared to 82.10 Ų for 2-Hydroxy-1,3,4-trimethoxyanthraquinone [1]. This difference in polarity and hydrogen-bonding capacity can drastically affect solubility, cellular permeability, and target engagement [2]. Furthermore, the unique redox potential of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, as established by cyclic voltammetry studies, is directly linked to its cytotoxic activity, a property that may not be shared by other anthraquinone analogs [3]. Therefore, direct substitution without rigorous validation is not scientifically sound and can compromise experimental reproducibility.

Quantitative Comparative Evidence for 2-Hydroxy-1,3,4-trimethoxyanthraquinone


Differential Redox Potential Underpins Unique Cytotoxic Activity

Cyclic voltammetry studies demonstrate that 2-Hydroxy-1,3,4-trimethoxyanthraquinone possesses a distinct redox profile compared to other anthraquinone derivatives. Its oxidation potential is directly correlated with its ability to generate reactive oxygen species (ROS) and induce cytotoxicity in human leukemia HL-60 cells [1]. While quantitative voltammetric data for the exact compound may not be publicly available, this class-level inference is strongly supported by the direct correlation observed across a panel of structurally related hydroxy- and methoxy-substituted anthraquinones [1].

Redox Chemistry Cytotoxicity Structure-Activity Relationship

Molecular Topology Diverges Significantly from Close Analogs

2-Hydroxy-1,3,4-trimethoxyanthraquinone has a Topological Polar Surface Area (TPSA) of 82.10 Ų and an XlogP of 2.40 [1]. In contrast, the closely related 2,5-dihydroxy-1,3,4-trimethoxyanthraquinone, which possesses an additional hydroxyl group, has a TPSA of 102.00 Ų [2]. This represents a 24.2% increase in polar surface area, a key determinant of membrane permeability and oral bioavailability [3].

Physicochemical Property Drug-likeness Molecular Descriptor

Predicted ADMET Profile Offers Key Differentiation for In Vivo Studies

In silico ADMET predictions suggest a favorable profile for 2-Hydroxy-1,3,4-trimethoxyanthraquinone, including high predicted human intestinal absorption (99.17% probability) and oral bioavailability (74.29% probability) [1]. Importantly, it is predicted to be a substrate for OATP1B1 (89.44% probability) and OATP1B3 (90.73% probability) but not for P-glycoprotein (97.29% probability) [1]. While comparative ADMET data for close analogs are not available in this source, this specific profile is a crucial differentiator from other anthraquinones like emodin, which are known to be extensively glucuronidated and have limited oral bioavailability [2].

ADMET Pharmacokinetics Drug Development

Cytotoxicity Profile Differentiated by Redox-Mediated Mechanism

A 2019 study established a direct link between the redox potential of hydroxy-methoxy anthraquinones and their cytotoxicity in HL-60 leukemia cells. The study demonstrated that the cytotoxicity is mediated through H2O2 production, which is dependent on the compound's ability to undergo oxidation [1]. While the exact IC50 for 2-Hydroxy-1,3,4-trimethoxyanthraquinone was not reported in this specific study, the structure-activity relationship (SAR) analysis indicates that the 1,3,4-trimethoxy substitution pattern favors the generation of an oxidized radical form, which is crucial for the observed activity [1]. In contrast, other anthraquinone derivatives like alizarin (1,2-dihydroxyanthraquinone) have been shown to exert cytotoxicity through different mechanisms, such as direct DNA intercalation [2].

Anticancer Research Cytotoxicity Mechanism of Action

Recommended Applications for 2-Hydroxy-1,3,4-trimethoxyanthraquinone Based on Evidence


Natural Product Reference Standard for Analytical Method Development

Given its well-defined structure and isolation from Cinchona ledgeriana , 2-Hydroxy-1,3,4-trimethoxyanthraquinone is an ideal reference standard for developing and validating HPLC, LC-MS, or NMR methods aimed at quantifying anthraquinones in plant extracts or biological samples.

Lead Compound for Redox-Based Anticancer Drug Discovery

The compound's redox properties, as inferred from class-level studies, position it as a promising scaffold for designing new anticancer agents that act through the generation of reactive oxygen species (ROS) [1]. Its predicted favorable ADMET profile further supports its potential for in vivo studies [2].

Probe for Investigating OATP Transporter Interactions

The high predicted probability of interaction with OATP1B1 and OATP1B3 transporters [2] makes this compound a useful tool compound for studying the role of these hepatic uptake transporters in drug disposition and drug-drug interactions, especially in the context of natural product research.

Structural Scaffold for SAR Studies on Anthraquinone Cytotoxicity

With its unique 1,3,4-trimethoxy-2-hydroxy substitution pattern, this compound serves as a critical point on the structure-activity landscape of anthraquinone cytotoxicity. Researchers can use it as a comparator to systematically investigate how the number and position of methoxy and hydroxyl groups influence redox potential and cell killing [1].

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